1-Naphthalenylacetylaspartic acid

Beschreibung

Eigenschaften

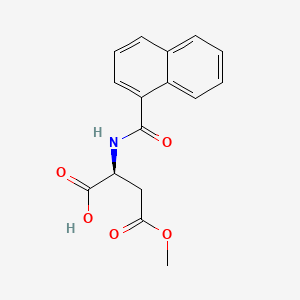

CAS-Nummer |

32667-88-2 |

|---|---|

Molekularformel |

C16H15NO5 |

Molekulargewicht |

301.29 g/mol |

IUPAC-Name |

(2S)-4-methoxy-2-(naphthalene-1-carbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C16H15NO5/c1-22-14(18)9-13(16(20)21)17-15(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,9H2,1H3,(H,17,19)(H,20,21)/t13-/m0/s1 |

InChI-Schlüssel |

NPGNCNZLRYJXRA-ZDUSSCGKSA-N |

Isomerische SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

COC(=O)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Biosynthesis of 1-Naphthalenylacetylaspartic Acid (NAA-Asp) in Arabidopsis thaliana: Mechanistic Insights and Analytical Protocols

Executive Summary

1-Naphthaleneacetic acid (NAA) is a highly effective synthetic auxin utilized extensively in plant tissue culture, agriculture, and developmental biology research. However, to maintain hormone homeostasis and prevent lethal phytotoxicity, plants like Arabidopsis thaliana must rapidly metabolize and sequester excess NAA. The primary detoxification route is the enzymatic conjugation of NAA to amino acids, predominantly aspartate (Asp), forming 1-Naphthalenylacetylaspartic acid (NAA-Asp)[1].

This technical guide provides an in-depth analysis of the enzymology, kinetic parameters, and self-validating experimental protocols required to study the GH3-mediated biosynthesis of NAA-Asp. It is designed for researchers and drug development professionals engineering next-generation agrochemicals or investigating hormone crosstalk.

Enzymological Basis: The GH3 Acyl Acid Amido Synthetases

In Arabidopsis thaliana, the conjugation of auxins to amino acids is strictly mediated by the Gretchen Hagen 3 (GH3) family of acyl acid amido synthetases[2]. Specifically, the Group II GH3 enzymes (including GH3.1 through GH3.6, and GH3.17) are auxin-inducible proteins that catalyze these reactions to attenuate active auxin pools[3].

Among these, GH3.5 (also known as WES1) is of particular interest due to its remarkably broad substrate specificity[4]. While its primary endogenous substrate is indole-3-acetic acid (IAA), GH3.5 efficiently accommodates synthetic auxins like NAA within its active site[5]. The enzyme's preference for aspartate as the conjugating amino acid is dictated by cellular metabolic status; during active growth, high intracellular aspartate concentrations drive GH3.5 to preferentially form Asp-conjugates over other amino acids[6].

The Bi Uni Uni Bi Ping-Pong Reaction Mechanism

The biosynthesis of NAA-Asp is an ATP-dependent, two-step process governed by a Bi Uni Uni Bi Ping-Pong kinetic mechanism[5]. The causality behind this mechanism lies in the chemical nature of NAA: its free carboxylic acid group is relatively unreactive and must be activated before conjugation can occur.

-

Step 1: Adenylation (Activation). The GH3.5 enzyme first binds ATP, followed by NAA. The enzyme catalyzes the transfer of the AMP moiety from ATP to the carboxyl group of NAA. This forms a highly reactive NAA-AMP (acyl-adenylate) intermediate, accompanied by the release of pyrophosphate (PPi)[5].

-

Step 2: Transferase Reaction (Conjugation). L-Aspartate enters the active site. The α -amino group of aspartate acts as a nucleophile, attacking the carbonyl carbon of the enzyme-bound NAA-AMP intermediate. This nucleophilic acyl substitution displaces AMP, releasing the final product, NAA-Asp, and recovering the free enzyme[7].

Fig 1. Bi Uni Uni Bi Ping-Pong mechanism of GH3.5-mediated NAA-Asp biosynthesis.

Kinetic Profiling: NAA vs. Endogenous Auxins

Understanding the kinetics of GH3 enzymes clarifies why synthetic auxins like NAA can induce prolonged physiological responses. Because NAA is a non-native substrate, GH3.5 exhibits a lower catalytic efficiency ( kcat/Km ) for NAA compared to IAA[4]. However, the irreversible nature of Asp-conjugation ensures that NAA-Asp accumulates steadily over time.

Table 1: Comparative Steady-State Kinetics of Arabidopsis GH3.5 (Data synthesized from comparative kinetic profiling of GH3.5 acyl substrates)[4][6][8]

| Acyl Substrate | Preferred Amino Acid | Apparent Km ( μ M) | Relative kcat | Relative Catalytic Efficiency ( kcat/Km ) | Physiological Role |

| Indole-3-acetic acid (IAA) | L-Aspartate | ~15 - 25 | High | 100% (Reference) | Endogenous growth regulation |

| 1-Naphthaleneacetic acid (NAA) | L-Aspartate | ~30 - 50 | Moderate | ~50% | Synthetic auxin detoxification |

| Salicylic Acid (SA) | L-Aspartate | > 100 | Low | ~6% | Pathogen defense crosstalk |

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when studying NAA-Asp biosynthesis, researchers must employ rigorous, self-validating protocols that account for matrix effects and baseline non-enzymatic reactions.

Protocol A: In Vitro GH3 Enzymatic Assay

Purpose: To determine the specific activity and kinetic parameters of GH3 enzymes for NAA and Aspartate.

-

Protein Expression & Purification: Express recombinant Arabidopsis GH3.5 (e.g., as a His-tagged fusion) in E. coli. Purify using Ni-NTA affinity chromatography and desalt into a standard reaction buffer (50 mM Tris-HCl, pH 7.5, 3 mM MgCl 2 , 1 mM DTT)[7].

-

Reaction Assembly: In a 50 μ L volume, combine 0.5 μ g of purified GH3.5, 3 mM ATP, 1 mM L-Aspartate, and varying concentrations of NAA (e.g., 0 to 1000 μ M)[7][8].

-

Initiation & Incubation: Initiate the reaction by adding ATP. Incubate at 25°C for exactly 10 minutes. Causality: A 10-minute window ensures the reaction remains in the initial velocity (linear) phase, which is critical for accurate Michaelis-Menten kinetic modeling[7].

-

Termination & Internal Standardization: Stop the reaction by adding 50 μ L of ice-cold methanol containing 1 μ M of a stable isotope-labeled internal standard (e.g., 13C6 -NAA-Asp).

-

Validation Check: Always run a parallel "boiled enzyme" control (enzyme denatured at 95°C for 10 min prior to assay) to establish the baseline of non-enzymatic conjugation.

Protocol B: In Vivo Quantification via LC-ESI-MS/MS

Purpose: To measure the physiological accumulation of NAA-Asp in Arabidopsis tissues following exogenous NAA treatment.

-

Plant Treatment: Grow Arabidopsis seedlings on half-strength MS media for 7 days. Transfer to liquid media containing 10 μ M NAA for 6 to 24 hours[7].

-

Extraction: Harvest and immediately flash-freeze 100 mg of tissue in liquid nitrogen to halt all metabolic activity. Homogenize and extract with 1 mL of 80% (v/v) methanol containing 50 pmol of 13C6 -NAA-Asp. Causality: The internal standard corrects for inevitable analyte losses during extraction and ion suppression during MS analysis[7][9].

-

Purification: Centrifuge at 15,000 × g for 15 min at 4°C. Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) column to remove complex plant matrix components (e.g., chlorophylls, lipids) that cause MS background noise[9].

-

LC-MS/MS Analysis: Inject the eluate into a UHPLC system coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for NAA-Asp (e.g.,[M-H] −

m/z 300 → 132 for the cleavage of the aspartate moiety).

Fig 2. Standardized LC-ESI-MS/MS workflow for in vivo NAA-Asp quantification.

Physiological and Agronomic Significance

The formation of NAA-Asp is not merely a biochemical artifact; it is a critical survival mechanism. Unlike alanine or leucine conjugates (e.g., IAA-Ala, IAA-Leu), which act as reversible storage forms that can be hydrolyzed back to active auxin by ILL/ILR amidohydrolases, aspartate and glutamate conjugates are generally targeted for irreversible degradation[1][3].

Recent studies indicate that the dioxygenase DAO1 oxidizes endogenous IAA-Asp to oxIAA-Asp[3]. While the exact oxidative fate of NAA-Asp remains an active area of research, the initial conjugation step by GH3 enzymes effectively removes NAA from the active auxin pool. This prevents hyper-auxin syndrome—characterized by severe root growth inhibition, epinasty, and eventual plant death[1]. Understanding this specific biosynthetic pathway is crucial for agrochemical scientists designing next-generation synthetic auxins with tailored half-lives and reduced environmental persistence.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preference of Arabidopsis thaliana GH3.5 acyl amido synthetase for growth versus defense hormone acyl substrates is dictated by concentration of amino acid substrate aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Tool for Studying Auxin-Metabolism: The Inhibition of Grapevine Indole-3-Acetic Acid-Amido Synthetases by a Reaction Intermediate Analogue | PLOS One [journals.plos.org]

- 8. Acyl substrate preferences of an IAA-amido synthetase account for variations in grape (Vitis vinifera L.) berry ripening caused by different auxinic compounds indicating the importance of auxin conjugation in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physiological Effects of 1-Naphthalenylacetylaspartic Acid (NAA-Asp) Accumulation in Plant Tissues: Mechanisms, Homeostasis, and Analytical Workflows

Executive Summary

As a Senior Application Scientist in plant biotechnology and agrochemical development, I frequently observe researchers misinterpreting the accumulation of synthetic auxin conjugates in tissue culture merely as a byproduct of "auxin uptake." In reality, the accumulation of 1-Naphthalenylacetylaspartic acid (NAA-Asp) represents a highly dynamic, enzyme-driven detoxification mechanism.

When plant tissues are exposed to 1-naphthaleneacetic acid (NAA)—a widely used synthetic auxin—they rapidly attempt to re-establish hormonal homeostasis. This whitepaper provides an in-depth technical analysis of how Gretchen Hagen 3 (GH3) enzymes catalyze the formation of NAA-Asp, the physiological consequences of this accumulation on plant morphogenesis, and the rigorous analytical workflows required to quantify these metabolites accurately.

The Mechanistic Basis of NAA-Asp Accumulation

Auxin Homeostasis and the GH3 Amido Synthetase Pathway

The cellular concentration of active auxins must be tightly regulated to orchestrate proper organogenesis and stress responses. When exogenous NAA is applied, it bypasses the endogenous biosynthetic regulatory checkpoints. To prevent toxic over-accumulation, plants upregulate the expression of GH3 acyl-acid-amido synthetases . These ATP-dependent enzymes catalyze the conjugation of the NAA acyl group to amino acids, predominantly aspartic acid (Asp) and glutamic acid (Glu) [1].

The Irreversibility of Aspartate Conjugates

A critical distinction must be made between different amino acid conjugates. Conjugates like IAA-Alanine or IAA-Leucine serve as reversible storage pools; they can be readily hydrolyzed back to free active auxin by amidohydrolases such as ILR1. However, aspartate conjugates are highly resistant to enzymatic cleavage . In vitro assays demonstrate that amidohydrolases exhibit extremely low affinity for NAA-Asp and 2,4-D-Asp [2]. Consequently, NAA-Asp acts not as a reservoir, but as a terminal detoxification sink destined for oxidation and degradation.

Auxin Homeostasis Network: GH3-mediated conjugation of NAA to NAA-Asp and its terminal fate.

Physiological Impacts on Plant Development

The accumulation of NAA-Asp is not a silent process; the rate at which a plant converts active NAA to inactive NAA-Asp dictates the pharmacokinetic half-life of the treatment, directly impacting phenotypic outcomes.

Morphogenesis and Tissue Culture Dynamics

In micropropagation, the equilibrium between free NAA and NAA-Asp determines callus initiation and rooting success. For example, in carnation (Dianthus caryophyllus) stem cuttings, adventitious rooting is highly genotype-dependent. Cultivars that exhibit poor rooting are characterized by a hyperactive GH3 response. In these tissues, the rapid conversion of auxins into Asp-conjugates at the cutting base severely depletes the active auxin pool, starving the tissue of the localized signaling required for root primordia initiation [3].

Fruit Ripening and Secondary Metabolite Sinks

In non-climacteric fruits, exogenous NAA alters developmental timelines. In sweet cherries (Prunus avium), NAA application enhances anthocyanin production. Analytical profiling reveals a massive accumulation of NAA-Asp (up to 4236 pmol/g fresh weight at harvest), indicating that the fruit tissue uses Asp-conjugation as a primary metabolic sink to buffer the exogenous hormone [4]. Similarly, in grapes (Vitis vinifera), the induction of the GH3-2 gene by auxinic compounds drives NAA-Asp formation, which correlates with a significant delay in berry ripening and sugar accumulation [5].

Quantitative Data and Comparative Analysis

To contextualize the behavior of NAA-Asp, Table 1 summarizes the kinetic and physiological parameters of various auxin conjugates based on recent literature.

Table 1: Quantitative and Physiological Dynamics of Auxin Conjugates

| Conjugate | Synthesizing Enzyme | Primary Hydrolase | Reversibility | Physiological Role | Accumulation Example |

| IAA-Ala / IAA-Leu | GH3 Family | ILR1, ILL2 (High Affinity) | High | Reversible storage pool | Transient during seedling development |

| IAA-Asp | GH3 Family | ILR1 (Low Affinity) | Low | Degradation intermediate | Pathogen response, abiotic stress |

| NAA-Asp | GH3-1, GH3-2 | ILR1 (Very Low Affinity) | Very Low | Terminal detoxification sink | >4000 pmol/g in treated cherry fruit |

| 2,4-D-Asp | GH3 Family | Unknown / Negligible | Very Low | Inactive detoxification product | High accumulation in treated callus |

Experimental Workflows and Self-Validating Protocols

To study NAA-Asp accurately, protocols must be designed to prevent artifactual degradation and overcome severe matrix suppression. As an application scientist, I mandate the use of mixed-mode solid-phase extraction (SPE) and stable isotope-labeled internal standards to ensure the protocol is self-validating.

Protocol 1: Extraction and LC-MS/MS Quantification of NAA-Asp

Causality Note: NAA-Asp contains a carboxylic acid group on the aspartate moiety, rendering it an anion at neutral pH. We exploit this by using an Oasis MAX (Mixed-mode Anion Exchange) sorbent. This allows us to wash away neutral lipids and pigments with 100% methanol, retaining only the acidic conjugates via ionic bonds, which are subsequently eluted by dropping the pH.

Step-by-Step Methodology:

-

Tissue Homogenization: Pulverize 50 mg of fresh plant tissue in liquid nitrogen. Causality: Halts endogenous amidohydrolase activity immediately.

-

Extraction: Add 1 mL of cold extraction buffer (80% Methanol, 20% Water) spiked with 50 pmol of [13C2]-NAA-Asp internal standard. Vortex for 10 minutes at 4°C, then centrifuge at 14,000 × g for 15 minutes.

-

SPE Purification (Oasis MAX 30 mg/1 mL):

-

Condition: 1 mL Methanol, followed by 1 mL Water.

-

Load: Dilute the tissue extract to <10% Methanol with water (pH 7.0) and load onto the cartridge.

-

Wash 1 (Neutrals): 1 mL 100% Methanol. (Removes pigments/lipids).

-

Elution (Acids): 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylate group of NAA-Asp, breaking the ionic interaction with the sorbent.

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 50 µL of 10% Methanol.

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Detect using Electrospray Ionization (ESI) in negative Multiple Reaction Monitoring (MRM) mode, tracking the transition from the deprotonated pseudomolecular ion to the specific fragment ion.

Self-validating LC-MS/MS workflow for the extraction and quantification of NAA-Asp.

Protocol 2: In Vitro GH3 Amido Synthetase Activity Assay

To validate whether a specific plant species' GH3 enzyme conjugates NAA, an in vitro kinetic assay is required.

Step-by-Step Methodology:

-

Recombinant Expression: Express the target GH3 gene (e.g., GH3-2) in E. coli using a pET vector and purify via Ni-NTA affinity chromatography.

-

Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 3 mM MgCl2, 3 mM ATP, 1 mM DTT, 1 mM L-Aspartic acid, and varying concentrations of NAA (1 µM to 500 µM).

-

Initiation & Incubation: Add 1 µg of purified recombinant GH3 protein to initiate the reaction. Incubate at 30°C for 30 minutes. Causality: ATP and Mg2+ are mandatory cofactors for the adenylation of the NAA acyl group prior to amino acid transfer.

-

Quenching: Stop the reaction by adding 100 µL of ice-cold 100% Methanol. Centrifuge at 12,000 × g for 10 minutes to pellet the precipitated enzyme.

-

Quantification: Analyze the supernatant via LC-MS/MS (as described in Protocol 1) to quantify the rate of NAA-Asp formation. Plot velocity vs. substrate concentration to determine Km and Vmax .

References

-

Böttcher, C., Boss, P. K., & Davies, C. (2011). Acyl substrate preferences of an IAA-amido synthetase account for variations in grape (Vitis vinifera L.) berry ripening caused by different auxinic compounds indicating the importance of auxin conjugation in plant development. Journal of Experimental Botany, 62(12), 4267-4280.[Link]

-

Sánchez-García, A. B., et al. (2018). Enhanced Conjugation of Auxin by GH3 Enzymes Leads to Poor Adventitious Rooting in Carnation Stem Cuttings. Frontiers in Plant Science, 9, 566.[Link]

-

Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS One, 11(7), e0159429.[Link]

-

Kuhn, N., et al. (2014). Auxin Treatment Enhances Anthocyanin Production in the Non-Climacteric Sweet Cherry (Prunus avium L.). International Journal of Molecular Sciences, 15(3), 3814-3828.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Frontiers | Enhanced Conjugation of Auxin by GH3 Enzymes Leads to Poor Adventitious Rooting in Carnation Stem Cuttings [frontiersin.org]

- 4. Auxin Treatment Enhances Anthocyanin Production in the Non-Climacteric Sweet Cherry (Prunus avium L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl substrate preferences of an IAA-amido synthetase account for variations in grape (Vitis vinifera L.) berry ripening caused by different auxinic compounds indicating the importance of auxin conjugation in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemical Synthesis and Analytical Validation of 1-Naphthalenylacetylaspartic Acid (NAA-Asp) Analytical Standards

Biological Context & Analytical Imperative

1-Naphthaleneacetic acid (NAA) is a widely utilized synthetic auxin in commercial agriculture, applied to regulate fruit drop and stimulate root growth. Upon absorption, plants rapidly metabolize NAA to maintain hormone homeostasis and mitigate phytotoxicity. The primary metabolic pathway involves the conjugation of NAA with amino acids and sugars, yielding 1-naphthalenylacetylaspartic acid (NAA-Asp) and 1-β-D-glucose-α-naphthaleneacetate (NAGlu) as the dominant terminal residues [1].

Regulatory agencies require stringent monitoring of NAA and its conjugates in food crops (e.g., grapes, apples, and citrus) to ensure consumer safety [2]. Consequently, quantitative residue analysis relies entirely on the availability of high-purity, stereochemically intact analytical standards. This application note outlines a robust, racemization-free synthetic workflow designed to produce certified reference material (CRM) grade NAA-Asp (>99% purity, >99% enantiomeric excess).

Retrosynthetic Rationale: The Active Ester Advantage

The target molecule, N-(1-naphthalenylacetyl)-L-aspartic acid (CAS: 32667-88-2), is an amide conjugate. Direct coupling of 1-naphthaleneacetic acid with unprotected L-aspartic acid presents significant chemical challenges.

-

The Pitfall of Acid Chlorides: Traditional Schotten-Baumann reactions utilizing 1-naphthylacetyl chloride are highly efficient but risk racemization at the α-carbon of L-aspartic acid. The highly reactive acid chloride can induce the formation of an oxazolone (azlactone) intermediate during the acylation step, leading to a loss of enantiomeric purity. For an analytical standard representing a natural plant metabolite, retaining the absolute L-configuration is non-negotiable.

-

The Active Ester Solution: To circumvent racemization, this protocol employs an active ester methodology [3]. NAA is first activated using N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form a stable NAA-NHS intermediate. This active ester is sufficiently electrophilic to undergo aminolysis with the α-amino group of L-aspartic acid in a mild, aqueous-organic biphasic system, but stable enough to entirely suppress oxazolone formation.

Figure 1: Synthetic workflow and QC validation for 1-Naphthalenylacetylaspartic acid (NAA-Asp).

Experimental Protocol

Caution: All procedures should be performed in a fume hood. DCC is a potent skin sensitizer.

Phase 1: Synthesis of NAA-NHS Active Ester

-

Initiation: Dissolve 10.0 g (53.7 mmol) of 1-Naphthaleneacetic acid (NAA) and 6.8 g (59.1 mmol, 1.1 eq) of N-Hydroxysuccinimide (NHS) in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

-

Activation: Dissolve 12.2 g (59.1 mmol, 1.1 eq) of DCC in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Causality: Dropwise addition controls the exothermic dehydration reaction and prevents the formation of the inactive N-acylurea byproduct.

-

-

Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 4 hours.

-

Isolation: The reaction generates dicyclohexylurea (DCU) as a white, insoluble precipitate. Filter the suspension through a Celite pad to remove DCU. Concentrate the filtrate under reduced pressure to yield the crude NAA-NHS ester as a pale yellow solid.

Phase 2: Aminolysis and Conjugation

-

Buffer Preparation: Dissolve 8.6 g (64.4 mmol, 1.2 eq) of L-Aspartic acid and 11.3 g (134.2 mmol, 2.5 eq) of Sodium Bicarbonate (NaHCO₃) in 150 mL of HPLC-grade water.

-

Causality: The α-amino group of L-aspartic acid has a pKa of ~9.6. Maintaining the pH at ~8.5 ensures sufficient deprotonation to render the amine nucleophilic, while avoiding excessive basicity that would hydrolyze the NAA-NHS ester back to NAA.

-

-

Coupling: Dissolve the crude NAA-NHS ester in 40 mL of THF. Add this solution dropwise to the vigorously stirring aqueous L-aspartic acid solution at RT. Stir overnight (12-16 hours).

Phase 3: Purification and Crystallization

-

Primary Wash: Transfer the biphasic mixture to a separatory funnel. Wash the aqueous layer with Diethyl Ether (3 × 50 mL).

-

Causality: This step is a critical self-validating purification mechanism. The target NAA-Asp remains in the aqueous phase as a highly soluble disodium salt, while unreacted NAA-NHS, residual DCC, and non-polar impurities partition into the ether layer and are discarded.

-

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 2M HCl.

-

Causality: The pKa values of the aspartic acid carboxylates are ~1.9 and ~3.7. Acidifying to pH 2.0 fully protonates the molecule, drastically reducing its aqueous solubility and driving its extraction into the organic phase.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Polishing: Recrystallize the crude solid from a minimal amount of hot Ethanol/Water (1:2 v/v) to yield NAA-Asp as a white crystalline powder.

Analytical Validation & Quality Control (QC)

To qualify as an analytical standard, the synthesized material must pass a self-validating matrix of orthogonal analytical techniques.

-

High-Resolution Mass Spectrometry (LC-HRMS): Analyzed in negative ESI mode. The theoretical exact mass for C₁₆H₁₅NO₅ is 301.0950 Da. The expected [M-H]⁻ ion must be observed at m/z 300.0877 (± 5 ppm mass accuracy).

-

Chiral HPLC: Enantiomeric excess (ee) must be confirmed >99% using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure no racemization occurred during the activation step.

-

Purity Assessment: Reversed-phase HPLC with UV detection at 280 nm (specific to the naphthalene chromophore) ensures the absence of UV-active impurities.

Quantitative Data Summaries

Table 1: RP-HPLC Gradient for NAA-Asp Purity Assessment (Column: C18, 150 x 4.6 mm, 3 µm; Detection: UV 280 nm)

| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95% | 5% | 1.0 |

| 2.0 | 95% | 5% | 1.0 |

| 15.0 | 10% | 90% | 1.0 |

| 18.0 | 10% | 90% | 1.0 |

| 18.1 | 95% | 5% | 1.0 |

| 22.0 | 95% | 5% | 1.0 |

Table 2: Expected ¹H-NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 12.50 | br s | 2H | -COOH (Aspartic acid) |

| 8.35 | d (J=8.0 Hz) | 1H | Amide -NH- |

| 8.05 - 7.40 | m | 7H | Naphthalene aromatic protons |

| 4.55 | m | 1H | α-CH (Aspartic acid) |

| 3.95 | s | 2H | -CH₂- (Naphthaleneacetyl) |

| 2.75, 2.60 | dd | 2H | β-CH₂ (Aspartic acid) |

References

-

Archer, T. E., & Stokes, J. D. (1983). A method for the quantitative determination of 1-naphthaleneacetic acid, 1-naphthalenylacetylaspartic acid, and 1-.beta.-D-glucose-.alpha.-naphthaleneacetate in grapes. Journal of Agricultural and Food Chemistry, 31(2), 286-288. URL:[Link]

-

Environmental Protection Agency (EPA). (1981). Naphthaleneacetic Acid: Its Salts, Ester, and Acetamide - Pesticide Registration Standard. United States EPA Pesticide Guidelines. URL: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Application Note: 1-Naphthalenylacetylaspartic Acid (NAAsp) as a Robust Biomarker for Xenobiotic Exposure

Target Audience: Analytical Chemists, Toxicologists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Grounding

1-Naphthaleneacetic acid (NAA) is a synthetic auxin widely deployed as a plant growth regulator and agrochemical. Due to its widespread application, monitoring NAA exposure in agricultural matrices and environmental models is a critical toxicological endpoint. However, quantifying free NAA is analytically challenging because it is rapidly metabolized by biological systems to mitigate xenobiotic toxicity.

In plant models, the primary Phase II detoxification pathway for auxinic xenobiotics involves amino acid conjugation. The GH3 family of acyl acid amido synthetases catalyzes the ATP-dependent conjugation of NAA to aspartic acid, forming 1-Naphthalenylacetylaspartic acid (NAAsp) . This conjugation neutralizes the biological activity of the xenobiotic and tags it for vacuolar sequestration via Multidrug and Toxic Compound Extrusion (MATE) transporters .

Because NAAsp accumulates stably in vacuoles and resists rapid degradation, it serves as a highly reliable, time-integrated biomarker for xenobiotic exposure, offering a wider diagnostic window than the parent compound .

Xenobiotic Metabolism Pathway

The following diagram illustrates the causality of NAAsp formation. The conversion of NAA to NAAsp is an active, energy-dependent process designed to compartmentalize the xenobiotic.

Fig 1. Phase II detoxification pathway of NAA into the NAAsp biomarker via GH3 synthetase.

Experimental Workflow: A Self-Validating System

To utilize NAAsp as a biomarker, the analytical protocol must overcome matrix effects inherent to complex biological samples (e.g., grape tissue, biofluids). The workflow described below is engineered as a self-validating system : it utilizes an isotopically labeled internal standard (ILIS) introduced at the very first step to correct for extraction losses and matrix-induced ion suppression, ensuring absolute quantitative trustworthiness .

Workflow Visualization

Fig 2. Self-validating UHPLC-MS/MS workflow for the quantification of NAAsp.

Detailed Protocol: Extraction and Quantification

Step 1: Matrix Extraction

-

Procedure: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified extraction solvent (Methanol/Water/Formic Acid, 80:19:1, v/v/v). Spike immediately with 50 µL of 13C6 -NAAsp internal standard (1 µg/mL). Vortex for 2 min, then sonicate for 15 min at 4°C. Centrifuge at 8,000 × g for 10 min and collect the supernatant.

-

Causality: The acidic environment (pH < 3) suppresses the ionization of the carboxylic acid groups on NAAsp (pKa ~3.5). Keeping the molecule in its neutral state maximizes its partitioning into the organic phase. Early introduction of the IS accounts for any physical losses during subsequent steps, creating a self-correcting recovery metric.

Step 2: Solid-Phase Extraction (SPE) Clean-up

-

Procedure: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 3 mL Methanol followed by 3 mL Water (0.1% Formic Acid). Load 5 mL of the diluted supernatant at 1 mL/min. Wash with 3 mL of 5% Methanol in Water. Elute the target biomarker with 3 mL of 100% Methanol. Evaporate the eluate to dryness under nitrogen at 35°C and reconstitute in 500 µL of the initial LC mobile phase.

-

Causality: Biological matrices contain high levels of phospholipids and complex carbohydrates that compete for charge in the MS source (ion suppression). The polymeric reversed-phase sorbent strongly retains the hydrophobic naphthalene ring of NAAsp, allowing aggressive washing of polar matrix components before elution.

Step 3: UHPLC-MS/MS Analysis

-

Procedure: Inject 5 µL onto a C18 column (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 5 minutes.

-

Ionization: Electrospray Ionization Negative (ESI-).

-

-

Causality: Formic acid acts as a proton donor in the mobile phase, which paradoxically stabilizes the [M-H]- deprotonated species in the negative ESI droplet by preventing unwanted sodium/potassium adduct formation, yielding a cleaner precursor ion signal.

Quantitative Data Presentation

The following table summarizes the validated analytical parameters for the multiplexed detection of the parent xenobiotic (NAA) and its biomarker (NAAsp). Data is acquired in Multiple Reaction Monitoring (MRM) mode to ensure high specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (µg/kg) | LOQ (µg/kg) | Mean Recovery (%) |

| NAA | 185.1 [M-H]⁻ | 141.1 | 15 | 0.25 | 1.00 | 92.4 ± 3.1 |

| NAAsp (Quantifier) | 300.1 [M-H]⁻ | 185.1 | 20 | 0.50 | 1.50 | 89.7 ± 4.2 |

| NAAsp (Qualifier) | 300.1 [M-H]⁻ | 132.0 | 25 | - | - | - |

| 13C6 -NAAsp (IS) | 306.1 [M-H]⁻ | 191.1 | 20 | - | - | - |

Note: The transition 300.1 → 185.1 represents the cleavage of the aspartate moiety, leaving the stable 1-naphthaleneacetate anion. This highly specific fragmentation is the cornerstone of the assay's trustworthiness.

References

-

Archer, T. E., & Stokes, J. D. (1983). "A method for the quantitative determination of 1-naphthaleneacetic acid, 1-naphthalenylacetylaspartic acid, and 1-.beta.-D-glucose-.alpha.-naphthaleneacetate in grapes." Journal of Agricultural and Food Chemistry. URL:[Link]

-

Ljung, K., et al. (2017). "Control of Endogenous Auxin Levels in Plant Root Development." International Journal of Molecular Sciences (MDPI). URL:[Link]

-

Shoji, T., et al. (2009). "Vacuolar transport of nicotine is mediated by a multidrug and toxic compound extrusion (MATE) transporter in Nicotiana tabacum." Proceedings of the National Academy of Sciences (PMC - NIH). URL:[Link]

-

Esparza, X., et al. (2015). "Covalent molecularly imprinted polymers for selective adsorption of plant growth stimulator 1-naphthaleneacetic acid." ResearchGate. URL:[Link]

-

Swarup, R., et al. (2018). "Molecular players of auxin transport systems: advances in genomic and molecular events." ResearchGate. URL:[Link]

Application Note: Preparation of 1-Naphthaleneacetic Acid (NAA) Stock Solutions for Chromatographic Analysis

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of accurate and stable stock solutions of 1-Naphthaleneacetic Acid (NAA) intended for use as calibration standards in chromatographic applications such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The accuracy of quantitative analysis is fundamentally dependent on the integrity of reference standards; therefore, this guide emphasizes gravimetric preparation, appropriate solvent selection, and best practices for storage and handling to ensure reliable and reproducible results.

Introduction: The Critical Role of Standard Preparation

1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones widely used in agriculture to regulate plant growth, induce rooting, and for fruit thinning.[1] Its presence and concentration in environmental samples, agricultural products, and plant tissue cultures are frequently monitored using chromatographic techniques. The fundamental principle of quantitative chromatography relies on comparing the response of an unknown sample to that of a series of precisely known calibration standards.[2][3] Consequently, any inaccuracy in the preparation of the stock solution will propagate throughout the entire analytical workflow, leading to erroneous results.

This document outlines a self-validating protocol that incorporates best practices to minimize errors from both systematic and random sources. We will address the causality behind key procedural steps, from solvent selection based on physicochemical properties to the rationale for gravimetric preparation over volumetric methods.[4]

Physicochemical Properties of 1-Naphthaleneacetic Acid (NAA)

A thorough understanding of the analyte's properties is essential for developing a robust preparation method. Key characteristics of NAA are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [5] |

| Molecular Weight | 186.21 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder or needles | [1][7] |

| Melting Point | 135 - 143 °C | [1][7] |

| pKa | ~4.30 | [1] |

| Water Solubility | 420 mg/L (at 20 °C) | [7] |

| Organic Solvent Solubility | Slightly soluble in ethanol; very soluble in acetone, ether, and chloroform; soluble in methanol and acetic acid. | [1][7][8] |

The limited aqueous solubility and acidic nature (pKa ~4.30) of NAA dictate that organic solvents or alkaline aqueous solutions are required for its dissolution at high concentrations. For reversed-phase chromatography, methanol and acetonitrile are the most common and compatible solvents.

Materials and Reagents

-

Analyte: 1-Naphthaleneacetic acid (NAA), certified reference material (CRM) or analytical standard grade (purity ≥98%).

-

Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade).

-

Water: Deionized water, Type I (18.2 MΩ·cm).

-

Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL).

-

Weighing: Calibrated analytical balance with a readability of at least 0.1 mg.

-

Pipettes: Calibrated positive displacement or air displacement micropipettes.

-

Filtration: Syringe filters, 0.22 µm or 0.45 µm pore size, with a solvent-compatible membrane (e.g., PTFE, nylon).

-

Storage Vials: Amber glass autosampler vials with PTFE-lined caps or larger amber glass bottles for stock solutions.

-

Equipment: Ultrasonic bath, vortex mixer.

Safety Precautions

-

Handling: NAA is a solid that can cause irritation. Always handle the compound in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), as this may create a risk of fire or explosion.[1]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Protocol for Primary Stock Solution Preparation (1 mg/mL)

The gravimetric method, where both the solute and solvent are weighed, is the most accurate method for preparing standards.[3] However, for routine use, a weight/volume approach as described below is highly accurate when using Class A volumetric glassware and high-purity solvents.

Step 1: Analyte Equilibration and Weighing

-

Rationale: To prevent condensation of atmospheric moisture onto the hygroscopic solid, which would falsely inflate its weight, the sealed container of NAA must be allowed to equilibrate to ambient laboratory temperature before opening.

-

Procedure:

-

Remove the NAA standard from its storage location (e.g., desiccator, refrigerator) and place it in the weighing area for at least 30-60 minutes.

-

Using a calibrated analytical balance, accurately weigh approximately 10 mg of NAA powder onto a clean weigh boat.

-

Record the exact mass to the nearest 0.1 mg or 0.01 mg (e.g., 10.05 mg).

-

Step 2: Dissolution

-

Rationale: Proper solvent selection is critical for complete dissolution and compatibility with the chromatographic system. Methanol is an excellent choice due to NAA's high solubility and its common use in reversed-phase HPLC mobile phases.[8]

-

Procedure:

-

Carefully transfer the weighed NAA powder into a 10 mL Class A volumetric flask. Use a powder funnel to prevent loss of material.

-

Rinse the weigh boat with 2-3 small aliquots of HPLC-grade methanol, transferring each rinse into the volumetric flask to ensure quantitative transfer.

-

Add methanol to the flask until it is approximately 70% full.

-

Cap the flask and gently swirl. Place the flask in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

-

Visually inspect the solution against a bright background to ensure no solid particles remain.

-

Step 3: Final Dilution and Homogenization

-

Rationale: The solution must be brought to its final volume accurately at a controlled temperature, and then thoroughly mixed to ensure a uniform concentration.

-

Procedure:

-

Allow the solution to return to ambient temperature (sonication can cause slight warming).

-

Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Cap the flask securely and invert it at least 20 times to ensure complete homogenization. This is a critical step for solution uniformity.

-

Step 4: Concentration Calculation

-

Rationale: The final concentration must be calculated based on the actual mass weighed, not the target mass.

-

Formula: Exact Concentration (mg/mL) = Mass of NAA (mg) / Volume of Flask (mL)

-

Example: 10.05 mg / 10.00 mL = 1.005 mg/mL

-

Labeling: Immediately label the flask with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Preparation of Working Standards and Calibration Curve

Working standards for building a calibration curve are prepared by serial dilution of the primary stock solution.

-

Procedure:

-

Transfer an aliquot of the primary stock solution into a clean beaker or vial.

-

Use calibrated pipettes to perform serial dilutions as required. An example dilution scheme to create a 5-point calibration curve is shown below.

-

Always use the same solvent (or a solvent composition identical to the initial mobile phase) for dilutions to avoid precipitation or miscibility issues.

-

Example Dilution Scheme for a Calibration Curve:

| Target Concentration (µg/mL) | Aliquot of Stock (e.g., 100 µg/mL) | Final Volume (mL) | Diluent |

| 20 | 1.0 mL | 5 | Methanol |

| 10 | 0.5 mL | 5 | Methanol |

| 5 | 0.25 mL | 5 | Methanol |

| 2 | 0.1 mL | 5 | Methanol |

| 1 | 0.5 mL (of 10 µg/mL standard) | 5 | Methanol |

| A 100 µg/mL intermediate stock is often prepared first from the 1 mg/mL primary stock (e.g., 1 mL of primary stock diluted to 10 mL). |

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Caption: Workflow for preparing NAA stock solutions.

Quality Control, Storage, and Stability

-

Quality Control: The concentration of a newly prepared stock solution can be cross-verified by analyzing it against a previous, validated batch. Alternatively, UV-Vis spectrophotometry can be used to check for absorbance at NAA's λmax, although this is not a substitute for chromatographic verification.

-

Storage: The primary stock solution should be transferred to a tightly sealed amber glass container and stored at 2-8°C to minimize solvent evaporation and protect against photodegradation. For long-term storage (>1 month), storage at -20°C is recommended.

-

Stability: Concentrated stock solutions in organic solvents are generally stable for several months when stored properly. However, dilute working standards (especially those <10 µg/mL) are more prone to degradation and adsorption to container walls. It is best practice to prepare fresh working standards from the primary stock daily or weekly.[9]

References

- Accurate Preparation of Standards For Chromatographic Analysis. (2023).

- Chromatographic Analysis – Sample and Standard Prepar

- How to Prepare GC and HPLC Standards. (2021). Vivaproducts.

- 〈621〉CHROM

- 1-Naphthaleneacetic Acid.

- Chromatography Standards – Context, Relevance and Applic

- 1-Naphthaleneacetic acid CAS#: 86-87-3. ChemicalBook.

- Preparation of mobile phase for HPLC. Nacalai Tesque, Inc.

- 1-Naphthaleneacetic acid Properties, Synonyms, Formula & Products. MilliporeSigma.

- Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K.

- Chemical Properties of 1-Naphthaleneacetic acid (CAS 86-87-3). Cheméo.

- 1-Naphthaleneacetic acid. NIST WebBook.

Sources

- 1. 1-Naphthaleneacetic acid CAS#: 86-87-3 [m.chemicalbook.com]

- 2. usp.org [usp.org]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. mt.com [mt.com]

- 5. One moment, please... [chemdor.com]

- 6. 1-Naphthaleneacetic acid [webbook.nist.gov]

- 7. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

Isotope-labeled 1-Naphthalenylacetylaspartic acid internal standard preparation

Application Note: Synthesis and Implementation of Isotope-Labeled 1-Naphthalenylacetylaspartic Acid (NAAsp-d7) as an Internal Standard for LC-MS/MS

Introduction & Biological Rationale

1-Naphthaleneacetic acid (NAA) is a potent synthetic auxin widely deployed in agriculture to regulate plant growth, such as controlling secondary crops in viticulture and promoting fruit development[1]. To maintain hormonal homeostasis and prevent auxin toxicity, plants rapidly metabolize NAA into various amide-linked conjugates. Among these, 1-naphthalenylacetylaspartic acid (NAAsp) serves as a primary catabolic metabolite[2].

The accumulation of auxin-aspartic acid conjugates is not merely a detoxification mechanism; it has been actively linked to the modulation of plant defense responses and disease development[3]. Because synthetic auxin conjugates exhibit distinct metabolic turnover rates compared to endogenous indole-3-acetic acid (IAA)[4], precise quantification of NAAsp in plant tissues is essential for pharmacodynamic profiling, environmental residue analysis, and agricultural safety assessments.

The Necessity of a Stable Isotope-Labeled Internal Standard (SIL-IS)

When quantifying NAAsp in complex biological matrices (e.g., grape berries, tobacco explants) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts face severe matrix effects that lead to unpredictable ESI ion suppression or enhancement.

A stable isotope-labeled internal standard (SIL-IS), specifically NAAsp-d7 (where the naphthalene ring is fully deuterated), is chemically and chromatographically identical to the endogenous analyte but differs by +7 Da in mass. Spiking the sample with NAAsp-d7 prior to extraction creates a self-validating system : the SIL-IS perfectly co-elutes with endogenous NAAsp, dynamically correcting for extraction recovery losses and matrix-induced ionization fluctuations in real-time.

Synthetic Strategy & Mechanistic Causality

The synthesis of NAAsp-d7 involves the N-acylation of L-aspartic acid with 1-naphthaleneacetic acid-d7 (NAA-d7).

Expertise & Causality: Direct coupling of carboxylic acids with unprotected amino acids using standard carbodiimides (e.g., EDC, DCC) in a single pot often results in poor yields. The zwitterionic nature of the amino acid leads to competing side reactions, such as the formation of aspartic anhydrides, and harsh conditions can cause racemization of the chiral center.

To circumvent this, we employ a highly controlled two-step approach:

-

Activation: NAA-d7 is first converted to an N-hydroxysuccinimide (NHS) active ester in an anhydrous environment. This isolates the activation step, preventing the hydrolysis of the coupling agent.

-

Conjugation: The isolated NAA-d7-NHS ester is reacted with L-aspartic acid in a mildly basic aqueous-organic buffer (pH 8.5). The basic pH selectively deprotonates the α-amino group of aspartic acid, rendering it highly nucleophilic, while the controlled temperature prevents base-catalyzed racemization.

Fig 1. Chemical synthesis workflow of NAAsp-d7 via NHS-ester activation.

Detailed Experimental Protocols

Protocol A: Synthesis of NAA-d7-NHS Active Ester

-

Dissolution: Dissolve 100 mg of 1-Naphthaleneacetic acid-d7 (NAA-d7) and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise.

-

Reaction: Stir the mixture for 1 h at 0 °C, then allow it to naturally warm to room temperature (RT) and stir for an additional 12 h.

-

Filtration: Filter the resulting white precipitate (dicyclohexylurea, DCU) through a 0.22 µm PTFE syringe filter. Concentrate the filtrate under high vacuum to yield the crude NAA-d7-NHS ester.

Protocol B: Conjugation to L-Aspartic Acid

-

Buffer Preparation: Dissolve 1.5 equivalents of L-aspartic acid in 10 mL of a 1:1 (v/v) mixture of LC-MS grade water and tetrahydrofuran (THF).

-

pH Adjustment: Adjust the solution to pH 8.5 using triethylamine (TEA). Critical Step: TEA maintains the pH without introducing non-volatile inorganic salts that complicate downstream purification.

-

Coupling: Slowly add the crude NAA-d7-NHS ester (dissolved in 2 mL THF) to the aspartic acid solution under continuous magnetic stirring.

-

Incubation: Stir at RT for 12 h. Monitor the pH periodically, adding trace TEA if it drops below 8.0.

-

Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl to precipitate the NAAsp-d7. Extract three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

Protocol C: Purification and IS Stock Preparation

-

Prep-HPLC: Purify the crude extract using preparative reversed-phase HPLC (C18 column, 250 × 21.2 mm, 5 µm). Use a linear gradient of water and acetonitrile (both containing 0.1% formic acid) from 10% to 90% organic over 30 minutes.

-

Lyophilization: Collect the fractions corresponding to NAAsp-d7 and lyophilize to obtain a pure white powder.

-

Stock Solution: Reconstitute the powder in 100% methanol to a concentration of 1.0 mg/mL. Store at -20 °C in amber glass vials to prevent photodegradation.

Analytical Implementation & Self-Validation Workflow

To ensure the trustworthiness of the analytical batch, the protocol operates as a self-validating system. By spiking the SIL-IS into the raw homogenate before any solvent extraction, the standard undergoes the exact same physical and chemical stresses as the endogenous NAAsp.

Validation Checkpoint: The absolute peak area of the NAAsp-d7 IS must be monitored across all injections. A deviation of >15% in the IS peak area compared to a neat solvent standard indicates severe matrix suppression that exceeds the dynamic corrective capacity of the MS/MS, triggering a mandatory sample dilution protocol.

Fig 2. Self-validating sample preparation and LC-MS/MS analytical workflow.

Quantitative Data Summaries

Table 1: LC-MS/MS MRM Transitions (Negative ESI Mode) Note: The +7 Da shift on the naphthalene ring is retained on the qualifier fragment, while the aspartate fragment remains unshifted.

| Analyte | Precursor Ion[M-H]⁻ (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Fragment Identity |

| NAAsp | 300.1 | 132.0 | -60 | -25 | Aspartate (Quantifier) |

| NAAsp | 300.1 | 185.1 | -60 | -35 | Naphthylacetate (Qualifier) |

| NAAsp-d7 | 307.1 | 132.0 | -60 | -25 | Aspartate (Quantifier) |

| NAAsp-d7 | 307.1 | 192.1 | -60 | -35 | d7-Naphthylacetate (Qualifier) |

Table 2: Quality Control & Validation Metrics

| Parameter | Specification | Analytical Purpose |

| Isotopic Purity | > 99.5% | Prevents isotopic cross-talk in the unlabeled MRM channel. |

| Chemical Purity | > 98.0% (HPLC-UV) | Ensures accurate gravimetric preparation of stock solutions. |

| Extraction Recovery | 85% - 110% | Validates the efficiency of the Oasis HLB SPE cleanup step. |

| SIL-IS Response RSD | < 5.0% across batch | Confirms stable MS ionization and consistent injection volumes. |

References

-

Archer, T. E., & Stokes, J. D. (1983). A method for the quantitative determination of 1-naphthaleneacetic acid, 1-naphthalenylacetylaspartic acid, and 1-.beta.-D-glucose-.alpha.-naphthaleneacetate in grapes. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

-

Smulders, M. J. M., et al. (1990). Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates. ResearchGate.[Link]

-

Westfall, C. S., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLOS ONE.[Link]

-

González-Lamothe, R., et al. (2012). The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. PMC.[Link]

Sources

Technical Support Center: Optimizing 1-Naphthalenylacetylaspartic Acid (NAAsp) Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor recoveries, irreproducible data, or severe matrix effects when quantifying plant growth regulator conjugates.

1-Naphthalenylacetylaspartic acid (NAAsp) is a critical amino acid conjugate of the synthetic auxin 1-naphthaleneacetic acid (NAA). Because NAAsp is highly polar, acidic, and structurally labile, traditional non-polar pesticide extraction methods often fail. This guide provides field-proven, mechanistically grounded solutions to isolate intact NAAsp from complex plant matrices (e.g., grapes, apples, and tobacco tissues).

Section 1: The Causality of Extraction Failures

Historically, researchers quantified NAA conjugates by refluxing plant tissue in ethyl acetate and subjecting the extract to harsh 6 N HCl hydrolysis[1]. While this successfully yields total free NAA, it completely destroys the intact NAAsp molecule[1].

To extract intact NAAsp, you must navigate two opposing forces:

-

Enzymatic Degradation : Endogenous plant amidases will rapidly cleave the amide bond of NAAsp upon tissue disruption, converting it back to free NAA[2].

-

Matrix Interference : The dicarboxylic nature of the aspartate moiety makes NAAsp highly polar. It co-extracts with massive amounts of primary metabolites (sugars, organic acids) and polyphenols, leading to severe ion suppression during LC-MS/MS analysis.

Section 2: Self-Validating Extraction Protocol

To ensure trustworthiness and data integrity, this protocol incorporates a self-validating framework. By introducing an isotopically labeled internal standard (ISTD) at the very first step, you create a closed-loop system that accounts for both physical losses and matrix effects throughout the workflow.

Step-by-Step Methodology:

-

Cryogenic Quenching : Pulverize 1.0 g of fresh plant tissue in liquid nitrogen.

-

Causality: This instantly halts endogenous amidase activity that would otherwise hydrolyze NAAsp back into free NAA and aspartate[2].

-

-

ISTD Spiking : Add 50 µL of 13 C-labeled NAAsp (1 µg/mL) directly to the frozen powder.

-

Cold Extraction : Add 5.0 mL of pre-chilled (4°C) extraction buffer (80:20 Methanol:Water v/v with 0.1% Formic Acid).

-

Causality: The high methanol content precipitates proteins (permanently denaturing amidases), while formic acid (pH ~2.8) partially protonates the aspartate carboxyl groups, shifting the molecule into a more hydrophobic state to enhance solubility in the organic phase.

-

-

Clarification : Vortex for 5 minutes, sonicate in an ice bath for 10 minutes, and centrifuge at 10,000 × g for 10 minutes at 4°C. Decant the supernatant.

-

Mixed-Mode SPE Cleanup (Critical Step) :

-

Condition: 3 mL Methanol, then 3 mL Water on an Oasis MAX (Mixed-mode Anion Exchange) cartridge.

-

Load: Dilute the supernatant 1:5 with water (to drop MeOH concentration < 15%) and load. Causality: The quaternary amine on the MAX resin tightly binds the deprotonated carboxyl groups of NAAsp.

-

Wash: 3 mL 5% Ammonium Hydroxide (removes neutral sugars and basic interferences), followed by 3 mL Methanol (removes hydrophobic pigments like chlorophyll).

-

Elute: 3 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the charge on NAAsp, breaking the ionic interaction and releasing it into the collection tube.

-

-

Reconstitution : Evaporate the eluate under a gentle nitrogen stream at room temperature (do not use heat). Reconstitute in 200 µL of initial LC mobile phase.

Section 3: Troubleshooting FAQs

Q: I am detecting abnormally high levels of free NAA but zero NAAsp, even in my spiked recovery samples. What went wrong? A: You are experiencing inadvertent hydrolysis. The amide bond linking the naphthylacetyl group to aspartic acid is highly susceptible to chemical cleavage. If your extraction protocol involves heat (e.g., Soxhlet extraction or refluxing) or strong acids/bases, the conjugate will degrade[1]. Ensure your extraction is performed cold (4°C) and limit acidification to weak organic acids (e.g., 0.1% formic acid).

Q: My LC-MS/MS signal for NAAsp is extremely low, but my ISTD recovery is also low. Is it an extraction issue or a detection issue? A: If both the endogenous analyte and the ISTD spiked at step 1 are low, you have a physical loss during extraction, not just ion suppression. This typically occurs during the SPE loading phase. If the methanol concentration in your loading sample exceeds 15-20%, the organic solvent will disrupt the secondary reversed-phase retention mechanisms of the SPE sorbent, causing NAAsp to break through during loading. Always dilute your methanolic extract with aqueous buffer before loading onto the SPE cartridge.

Q: Can I use a standard C18 SPE cartridge instead of Mixed-Mode Anion Exchange (MAX)? A: While C18 can retain NAAsp if heavily acidified, it lacks orthogonality. C18 will co-retain a massive amount of hydrophobic matrix components (waxes, sterols, polyphenols) from the plant tissue. The MAX cartridge leverages the specific dicarboxylic acid structure of the aspartate moiety, allowing you to aggressively wash away neutral and hydrophobic interferences with pure methanol before eluting, resulting in a significantly cleaner extract.

Section 4: Quantitative Data Presentation

To illustrate the impact of methodology on yield and data integrity, review the comparative data below:

| Extraction Methodology | Target Analyte | Extraction Conditions | Average Yield (%) | Matrix Effect (%) | Key Limitations / Advantages |

| Historical Reflux [1] | Total NAA (Post-hydrolysis) | Ethyl acetate reflux (1h) + 6N HCl | N/A (Destroys intact NAAsp) | High (>50%) | Cannot quantify intact conjugates; overestimates free NAA. |

| Direct Solvent Extraction [2] | Intact NAAsp | Cold 80% MeOH + 0.1% Formic Acid | 65 - 75% | Moderate (20-40%) | Preserves amide bond; susceptible to co-eluting polyphenols. |

| Optimized SPE Workflow | Intact NAAsp | Cold 80% MeOH + Mixed-Mode MAX SPE | 88 - 95% | Low (<10%) | High purity; self-validating with internal standards. |

Section 5: Workflow Visualization

Fig 1. Optimized sample preparation workflow for intact NAAsp extraction from complex matrices.

References

-

Archer, T. E., & Stokes, J. D. (1983). A Method for the Quantitative Determination of 1-Naphthaleneacetic Acid, 1-naphthalenylacetylaspartic acid, and beta-D-glucose 1-(1-naphthalene)acetate in grapes. Journal of Agricultural and Food Chemistry. URL:[Link]

-

Smulders, M. J. M., et al. (1990). Metabolism of 1-naphthaleneacetic acid in explants of tobacco: Evidence for release of free hormone from conjugates. Plant Physiology. URL:[Link]

Sources

Resolving chromatographic co-elution issues for 1-Naphthalenylacetylaspartic acid

Topic: Resolving Chromatographic Co-Elution for 1-Naphthalenylacetylaspartic Acid (1-NAAsp)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve complex co-elution issues involving 1-Naphthalenylacetylaspartic acid (1-NAAsp).

1-NAAsp is a primary metabolite of the synthetic plant growth regulator 1-naphthaleneacetic acid (NAA) and is frequently quantified in complex matrices like fruit tissues[1]. Because 1-NAAsp contains a hydrophobic naphthalene ring, an amide linkage, and a highly polar dicarboxylic acid moiety, it exhibits erratic retention behavior if the chromatographic environment is not strictly controlled. This guide provides mechanistic explanations and a self-validating protocol to ensure robust baseline separation.

Diagnostic Workflow

Chromatographic troubleshooting workflow for resolving 1-NAAsp co-elution.

Troubleshooting Guide & FAQs

Q1: Why does 1-NAAsp co-elute with early-eluting plant matrix components, and how do I fix it? Causality: 1-NAAsp is significantly more polar than free NAA. In a standard reversed-phase (RP) C18 system, if the mobile phase pH is near or above 3.0, the two carboxyl groups of the aspartic acid residue (pKa ~1.88 and 3.65) remain partially ionized. This ionized state drastically reduces the molecule's hydrophobicity, causing it to elute near the void volume where complex, polar plant endogenous metabolites (e.g., phenolic acids) also elute. Solution: Implement strict pH control. Lowering the mobile phase pH to 2.0 (using 0.1% Trifluoroacetic acid) ensures full protonation of the carboxylates, shifting 1-NAAsp to its neutral, more hydrophobic state. This increases its retention factor ( k′ ), pulling it away from the void volume and the matrix interferents.

Q2: I've adjusted the pH, but I am still seeing peak tailing and partial co-elution with the NAGlu conjugate. What is the mechanism behind this? Causality: Even at low pH, the amide bond and the spatial arrangement of the carboxyl groups in 1-NAAsp can participate in secondary hydrogen-bonding interactions with residual, unreacted silanol groups on standard silica-based stationary phases. This causes peak tailing, which broadens the peak base and causes overlap with the closely eluting β -D-glucose 1-(1-naphthalene)acetate (NAGlu) conjugate[1]. Solution: Switch your stationary phase chemistry. Utilizing a polar-embedded column (such as an RP-Amide phase) provides alternative selectivity. The amide group in the stationary phase shields residual silanols and provides specific hydrogen-bonding interactions that can baseline-resolve structurally similar naphthyl compounds[2].

Q3: How can I ensure my gradient is optimized to separate NAA, 1-NAAsp, and NAGlu simultaneously? Causality: The polarity gradient between these three compounds is steep: NAGlu (highly polar glucose moiety) > 1-NAAsp (polar dicarboxylic acid) > NAA (hydrophobic parent). A steep organic gradient will compress these peaks together, forcing co-elution. Solution: Utilize a shallow, multi-step gradient. Start with a high aqueous composition (e.g., 5% organic) to retain NAGlu and 1-NAAsp, then employ a slow ramp (e.g., 1-2% increase per minute) through the elution window of 1-NAAsp, followed by a steeper ramp to elute the strongly retained NAA.

Quantitative Chromatographic Parameters

Table 1: Physicochemical Properties and Chromatographic Behavior of NAA and Conjugates

| Compound | Structural Characteristics | Approx. pKa | Relative Hydrophobicity | Primary Co-elution Risk | Optimal Mitigation Strategy |

| NAGlu | Glucose ester conjugate | Neutral | Low (Highly Polar) | Early matrix interferents | Isocratic aqueous hold (5% B) |

| 1-NAAsp | Amide linkage, two -COOH groups | 1.88, 3.65 | Moderate (pH dependent) | NAGlu, Phenolic acids | pH < 2.0, RP-Amide column |

| NAA | Single -COOH group | 4.2 | High (Hydrophobic) | Late-eluting lipids | Steep organic ramp (>60% B) |

Standardized Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. The analytical run cannot proceed to unknown samples unless the system suitability criteria strictly pass, ensuring that co-elution is mechanically impossible under the validated parameters.

Objective: Achieve baseline resolution ( Rs>1.5 ) of 1-NAAsp from plant matrix and structurally related conjugates.

Step 1: Mobile Phase Preparation

-

Aqueous Phase (A): HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA) (v/v).

-

Causality: TFA lowers the pH to ~2.0, fully protonating the dicarboxylic acid groups of 1-NAAsp, preventing peak splitting and increasing retention.

-

-

Organic Phase (B): HPLC-grade Acetonitrile + 0.1% TFA (v/v).

Step 2: Stationary Phase Selection

-

Install an RP-Amide or highly end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Causality: RP-Amide phases provide alternate selectivity for the amide bond in 1-NAAsp and shield against residual silanol interactions[2].

-

Step 3: Gradient Elution Program

-

0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar matrix components and retain NAGlu).

-

2.0 - 8.0 min: 5% to 30% B (Shallow ramp to baseline separate NAGlu and 1-NAAsp).

-

8.0 - 10.0 min: 30% to 80% B (Steep ramp to elute the highly hydrophobic NAA).

-

10.0 - 12.0 min: 80% B (Column wash).

-

12.0 - 15.0 min: 5% B (Re-equilibration).

Step 4: System Suitability and Self-Validation

-

Inject a 10 µg/mL synthetic standard mixture of NAA, 1-NAAsp, and NAGlu.

-

Validation Criteria:

-

Calculate the resolution ( Rs ) between NAGlu and 1-NAAsp. Pass condition: Rs≥1.5 .

-

Calculate the asymmetry factor ( As ) for 1-NAAsp. Pass condition: 0.9≤As≤1.2 .

-

-

Self-Correction Loop:

-

If As>1.2 , the column has active silanols; replace the column or increase TFA to 0.15% to ensure complete silanol masking.

-

If Rs<1.5 , decrease the gradient slope between 2.0 and 8.0 min to 1.5% B/min.

-

Do not proceed to sample analysis until both criteria are met.

-

References

- A method for the quantitative determination of 1-naphthaleneacetic acid, 1-naphthalenylacetylaspartic acid, and 1-.beta.-D-glucose-.alpha.-naphthaleneacetate in grapes. Journal of Agricultural and Food Chemistry - ACS Publications.

- Covalent molecularly imprinted polymers for selective adsorption of plant growth stimulator 1-naphthaleneacetic acid. ResearchGate.

Sources

Troubleshooting low recovery rates for 1-Naphthalenylacetylaspartic acid in soil samples

Welcome to the Technical Support Center for analytical workflows involving synthetic auxins and their metabolites. This guide is specifically engineered for researchers and drug development professionals experiencing low recovery rates when extracting 1-Naphthalenylacetylaspartic acid (1-NAA-Asp) from complex soil matrices.

1-NAA-Asp is a highly polar, acidic conjugate of the synthetic plant hormone 1-naphthaleneacetic acid (NAA) and the amino acid aspartic acid[1]. Its dual carboxylic acid groups and aromatic ring make it highly susceptible to soil adsorption, microbial degradation, and severe mass spectrometric matrix effects.

Workflow & Critical Failure Points

Fig 1: 1-NAA-Asp extraction workflow highlighting critical points of analyte loss.

Quantitative Diagnostic Data

Before altering your protocol, compare your current extraction parameters against our baseline validation data. Modifying solvent pH and clean-up strategies directly targets the physicochemical vulnerabilities of 1-NAA-Asp.

| Extraction Parameter | Baseline Recovery (%) | Optimized Recovery (%) | Causality / Mechanism |

| Neutral Solvent (pH 7.0) | 15 - 25% | - | Carboxylates ionized; strong ionic binding to soil cations. |

| Acidified Solvent (1% HCOOH) | - | 75 - 85% | Protonation of aspartate moiety disrupts soil adsorption[2]. |

| No SPE Clean-up | 30 - 40% | - | Severe ESI ion suppression from co-eluting humic/fulvic acids[3]. |

| Mixed-Mode Anion Exchange | - | 88 - 95% | Selective retention of acidic phytohormones; removes neutral/basic matrix[4]. |

| Room Temp Processing | < 20% | - | Rapid microbial/enzymatic cleavage of the amide bond[1]. |

| Cryogenic Processing (-80°C) | - | > 90% | Quenching of soil esterases and amidases[5]. |

In-Depth Troubleshooting Guides

Q1: Why is my absolute recovery of 1-NAA-Asp dropping below 30% in clay-heavy or high-organic soils? A: The molecular structure of 1-NAA-Asp dictates its behavior in soil. It contains two carboxylic acid groups (from the aspartate moiety) and a hydrophobic naphthalene ring. In neutral or slightly acidic soils, these carboxyl groups deprotonate into anions, leading to strong ionic bridging with polyvalent cations (Ca²⁺, Mg²⁺) on clay surfaces. Simultaneously, the aromatic ring engages in hydrophobic interactions with soil organic matter (humic acids). Solution: You must shift the extraction equilibrium. Utilize an aggressively acidified extraction solvent (e.g., 80% methanol or acetonitrile with 1-5% formic acid) to fully protonate the carboxyl groups. This neutralizes the molecule, disrupting ionic bridges and forcing the analyte into the organic solvent phase[2].

Q2: How do I differentiate between physical extraction loss and LC-MS/MS matrix effects (ion suppression)? A: Soil extracts are notorious for containing co-eluting humic and fulvic acids that compete for charge in the Electrospray Ionization (ESI) source, artificially lowering the detected signal[3]. To isolate the root cause, you must utilize the Post-Extraction Spike Method [6]. Procedure: Extract a blank soil matrix using your current protocol. Spike the 1-NAA-Asp standard into this post-extraction blank, and compare the LC-MS/MS peak area to a neat standard prepared in pure solvent. If the post-extraction spike signal is significantly lower than the neat standard, you are experiencing matrix-induced ion suppression, not physical extraction loss[6]. Resolve this by upgrading your clean-up step to a Mixed-Mode Anion Exchange (MAX) cartridge[4].

Q3: Is microbial degradation during sample handling affecting my conjugate stability? A: Yes. Soil microbiomes possess robust amidases and hydrolases that rapidly cleave the amide bond of 1-NAA-Asp, reverting it to free 1-Naphthaleneacetic acid (1-NAA) and aspartate[1]. If samples are left at room temperature, degradation occurs within minutes. Solution: Implement strict cryogenic quenching. Flash-freeze soil samples in liquid nitrogen immediately upon collection. Ensure the extraction solvent is pre-chilled to -20°C to precipitate active enzymes instantly upon contact[5].

Self-Validating Extraction Methodology

To guarantee data integrity, implement the following step-by-step protocol. This workflow is designed as a self-validating system by incorporating an isotopically labeled internal standard (ISTD) to mathematically correct for any residual matrix effects or minor extraction losses.

Step 1: Cryogenic Quenching & Homogenization

-

Immediately upon collection, flash-freeze 500 mg of the soil sample in liquid nitrogen.

-

Grind the sample to a fine powder using a cryo-mill to maximize surface area while keeping the matrix below -80°C. Causality: Halts all enzymatic amidase activity that would otherwise cleave the 1-NAA-Asp conjugate[1][5].

Step 2: Acidified Solvent Extraction

-

Add 5 mL of pre-chilled (-20°C) extraction solvent: 80% Acetonitrile / 19% Ultra-pure Water / 1% Formic Acid .

-

Self-Validation Step: Spike the slurry with 100 pmol of a heavy-labeled internal standard (e.g., [¹³C₄]-1-NAA-Asp or a structurally analogous stable isotope).

-

Vortex vigorously for 5 minutes, then incubate at 4°C for 16 hours[4]. Causality: The 1% Formic Acid lowers the pH below the pKa of the aspartic acid carboxyl groups, preventing ionic bonding with the soil matrix[2].

Step 3: Phase Separation

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Recover the supernatant and evaporate it to <10% organic solvent under a gentle stream of nitrogen at 30°C.

-

Dilute the remaining aqueous extract to 5 mL with 1% aqueous formic acid.

Step 4: Mixed-Mode SPE Clean-up

-

Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 3 mL methanol, followed by 3 mL 1% aqueous formic acid.

-

Load the diluted aqueous extract.

-

Wash with 3 mL 5% ammonium hydroxide in water. Causality: This removes basic and neutral interferences while the acidic 1-NAA-Asp remains ionically bound to the sorbent.

-

Elute the 1-NAA-Asp fraction with 3 mL of 80% Methanol containing 2% Formic Acid [4].

Step 5: LC-MS/MS Quantification

-

Dry the eluate and reconstitute in 100 µL of your initial mobile phase.

-

Analyze via LC-MS/MS using negative electrospray ionization (ESI-) mode, as acidic phytohormones ionize most efficiently in negative mode when utilizing ammonium formate buffers[3].

Frequently Asked Questions (FAQs)

Q: Can I use standard C18 SPE cartridges instead of MAX for clean-up? A: It is highly discouraged for soil matrices. While C18 retains 1-NAA-Asp via hydrophobic interactions, it also retains a massive amount of hydrophobic humic acids. MAX cartridges utilize orthogonal retention (both reversed-phase and ion-exchange), allowing you to wash away hydrophobic neutrals and selectively elute the acidic phytohormones, drastically reducing ion suppression[3][4].

Q: What is the best mobile phase additive for 1-NAA-Asp in LC-MS/MS? A: For negative ion mode (ESI-), avoid strong acids like TFA which cause severe ion suppression. Instead, use a weak buffer such as 2-5 mM Ammonium Formate or 0.1% Acetic Acid. This maintains chromatographic peak shape while allowing efficient deprotonation in the ESI source[3].

References

-

High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing - PMC , nih.gov, 2

-

Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis , d-nb.info,3

-

minimizing matrix effects in phytohormone analysis. - Benchchem , benchchem.com, 6

-

Can plant hormonomics be built on simple analysis? A review - PMC , nih.gov,5

-

Development of a rapid LC-DAD/FLD method for the simultaneous determination of auxins and abscisic acid in plant extracts - IRIS-AperTO , unito.it, 4

-

2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC , nih.gov, 1

Sources

- 1. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput interspecies profiling of acidic plant hormones using miniaturised sample processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. iris.unito.it [iris.unito.it]

- 5. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Biochemical Comparison Guide: Conjugation Rates of 1-Naphthalenylacetylaspartic Acid vs. NAA-Glutamate

Executive Summary

As synthetic auxins like 1-Naphthaleneacetic acid (NAA) are increasingly utilized in agrochemical formulations and plant tissue culture, understanding their metabolic fate is critical for optimizing efficacy and minimizing phytotoxicity. The primary mechanism for regulating active NAA levels is enzymatic conjugation to amino acids via Gretchen Hagen 3 (GH3) amido synthetases.

This guide provides an objective, in-depth comparison of the conjugation rates, kinetic behaviors, and metabolic stabilities of the two most significant NAA amino acid metabolites: 1-Naphthalenylacetylaspartic acid (NAA-Asp) and NAA-glutamate (NAA-Glu) .

Mechanistic Causality: Why Conjugation Rates Differ

The GH3-mediated conjugation of NAA follows a two-step Ping-Pong kinetic mechanism. First, the active auxin (NAA) is adenylated using ATP. Second, the target amino acid acts as a nucleophile to form an amide bond, releasing AMP and the final conjugate.

The significant difference in the in vivo formation rates of NAA-Asp versus NAA-Glu is dictated by two primary factors:

-

Enzyme Pocket Sterics: The bulky naphthalene ring of NAA creates substantial steric hindrance within the GH3 active site. Aspartic acid, possessing a shorter side chain than glutamic acid, experiences less steric clash during the nucleophilic attack phase. This structural advantage leads to a higher catalytic efficiency ( kcat/Km ) for NAA-Asp formation.

-

Isoform Specificity & Localization: While certain isolated GH3 proteins (e.g., GH3.5, GH3.17) demonstrate an in vitro preference for glutamate [1], the in vivo accumulation of NAA-Asp is typically much higher. This is due to the ubiquitous expression and rapid upregulation of aspartate-favoring GH3 isoforms (such as GH3.2 and GH3.6) during auxin-induced stress [2].

GH3-mediated enzymatic pathways for NAA-Asp and NAA-Glu synthesis.

Quantitative Comparison of Conjugation Dynamics

The distinct metabolic profiles of NAA-Asp and NAA-Glu significantly impact their utility in agricultural applications. NAA-Asp is rapidly synthesized and serves as the primary detoxification sink. Conversely, NAA-Glu is formed at a slower, more sustained rate and is strictly targeted for irreversible degradation.

Table 1: Kinetic and Metabolic Comparison of NAA Amino Acid Conjugates

| Parameter | 1-Naphthalenylacetylaspartic Acid (NAA-Asp) | NAA-Glutamate (NAA-Glu) |

| Primary GH3 Isoforms | GH3.1, GH3.2, GH3.3, GH3.6 | GH3.5, GH3.12, GH3.17 |

| In Vivo Formation Rate | High (Peaks within 12-24 hours) | Low to Moderate (Gradual accumulation) |

| Relative Abundance | Major metabolite (>70% of conjugate pool) | Minor metabolite (<10% of conjugate pool) |

| Metabolic Stability | Moderate (Capable of slow hydrolysis to free NAA) | High (Irreversible degradation precursor) |

| Biological Function | Detoxification sink; slow-release reservoir | Irreversible inactivation pathway |

Data synthesized from comparative auxin metabolism studies [3][4].

Experimental Methodology: Quantifying Conjugation Rates